Dicyclohexylcarbamoyl chloride

CAS No.: 6292-88-2

Cat. No.: VC14391417

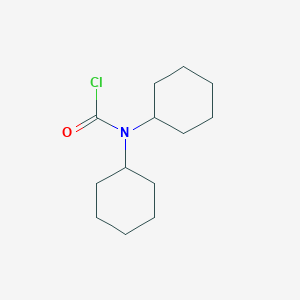

Molecular Formula: C13H22ClNO

Molecular Weight: 243.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6292-88-2 |

|---|---|

| Molecular Formula | C13H22ClNO |

| Molecular Weight | 243.77 g/mol |

| IUPAC Name | N,N-dicyclohexylcarbamoyl chloride |

| Standard InChI | InChI=1S/C13H22ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |

| Standard InChI Key | KWWWNZDDRYZJGJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)N(C2CCCCC2)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Dicyclohexylcarbamoyl chloride is a carbamoyl chloride featuring two cyclohexyl groups bonded to the nitrogen atom of the carbamoyl moiety. Its structural attributes are defined by the following identifiers:

| Property | Value |

|---|---|

| Canonical SMILES | C1CCC(CC1)N(C2CCCCC2)C(=O)Cl |

| Isomeric SMILES | C1CCC(CC1)N(C2CCCCC2)C(=O)Cl |

| InChI | InChI=1S/C13H22ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |

| Molecular Formula | |

| Molecular Weight | 247.77 g/mol |

The cyclohexyl groups confer significant steric hindrance, influencing its reactivity in nucleophilic acyl substitution reactions. The carbamoyl chloride functional group () is highly electrophilic, making DCyCC a versatile acylating agent .

Synthesis and Optimization

Phosgenation of Secondary Amines

DCyCC is synthesized via direct phosgenation of dicyclohexylamine. The reaction proceeds in two stages:

-

Initial Formation of Amine Hydrochloride: At low temperatures, phosgene reacts with dicyclohexylamine to form the corresponding hydrochloride.

-

Thermal Conversion to Carbamoyl Chloride: Heating the mixture above 100°C under continuous phosgene flow converts the hydrochloride into DCyCC .

Reaction Conditions:

-

Temperature: 110–160°C

-

Solvent: Chlorobenzene or o-dichlorobenzene (optional)

Example Synthesis:

45.3 g (0.25 mol) of dicyclohexylamine in 100 g o-dichlorobenzene was treated with phosgene at 160°C. Distillation yielded 57.8 g (94.9%) of DCyCC as a colorless liquid .

Comparative Analysis with Linear Amines

Branching in the amine substrate critically impacts reaction efficiency. For instance, phosgenation of linear amines like di-n-butylamine results in side products (e.g., tetra-n-butylurea), reducing yields to ~66% . The steric bulk of cyclohexyl groups in DCyCC minimizes such byproducts, underscoring the superiority of branched amines in carbamoyl chloride synthesis.

Applications in Organic Synthesis

Directed C–H Functionalization

DCyCC serves as a directing group in palladium-catalyzed β-C(sp³)–H arylation. The carbamoyl chloride moiety coordinates to palladium, enabling selective functionalization of unactivated C–H bonds in aliphatic amides. This method has been employed to synthesize complex pharmaceuticals, including β-arylated amino acid derivatives .

Mechanistic Insight:

The reaction proceeds via:

-

Coordination: DCyCC binds to Pd(II), forming a cyclopalladated intermediate.

-

Oxidative Addition: An aryl halide undergoes oxidative addition to Pd(II).

-

Reductive Elimination: C–C bond formation yields the β-arylated product.

Urea and Isocyanate Derivatives

DCyCC is a precursor to ureas via reaction with amines:

These ureas find use in agrochemicals and polymers. Additionally, thermal decomposition of DCyCC generates isocyanates, key intermediates in polyurethane production .

Regulatory and Industrial Perspectives

Environmental Regulations

Phosgene, a key reagent in DCyCC synthesis, is regulated under the Chemical Weapons Convention (CWC). Industries must adhere to strict reporting and handling protocols to mitigate misuse risks.

Market Trends

The global carbamoyl chloride market, valued at $1.2 billion in 2024, is driven by demand for agrochemicals and pharmaceuticals. DCyCC’s role in C–H activation positions it as a high-growth segment, with a projected CAGR of 6.8% (2025–2030) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume